molecular formula C18H14Cl2N4O B2764753 3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide CAS No. 1797605-91-4

3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2764753
CAS No.: 1797605-91-4
M. Wt: 373.24
InChI Key: GQLJGDNHWYJMOE-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group, as well as a pyrazole ring with phenyl and cyclopropyl substituents. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is chlorinated at the 3 and 6 positions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the phenyl and cyclopropyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide has potential applications as a pharmacophore in drug design. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleophilic or electrophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxamide: Lacks the pyrazole ring and phenyl group, making it less complex.

    N-(3-Cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide: Lacks the chlorine substituents on the pyridine ring.

Uniqueness

The unique combination of the pyrazole ring with phenyl and cyclopropyl substituents, along with the dichlorinated pyridine ring, gives 3,6-dichloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide distinct chemical and biological properties

Properties

IUPAC Name

3,6-dichloro-N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O/c19-13-8-9-15(20)21-17(13)18(25)22-16-10-14(11-6-7-11)23-24(16)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLJGDNHWYJMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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